molecular formula C20H21BrN2O3 B2806981 8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899353-79-8

8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2806981
CAS No.: 899353-79-8
M. Wt: 417.303
InChI Key: ZLWABCRWWWBVAL-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzo-fused 1,3,5-oxadiazocin core. Key substituents include:

  • 8-Bromo: A halogen atom that enhances electrophilic reactivity and may influence binding interactions in biological systems.
  • 3-(3,5-Dimethylphenyl): A bulky aromatic group contributing to lipophilicity and steric effects.
  • 10-Methoxy: A methoxy group that can modulate electronic properties and solubility.
  • 2-Methyl: A small alkyl substituent affecting conformational stability.

Brominated heterocycles, such as quinazolinones and triazinoindoles, are known for antibacterial, anthelmintic, and kinase-inhibitory activities .

Properties

IUPAC Name

4-bromo-10-(3,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3/c1-11-5-12(2)7-14(6-11)23-19(24)22-16-10-20(23,3)26-18-15(16)8-13(21)9-17(18)25-4/h5-9,16H,10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWABCRWWWBVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Research

The compound's structure suggests potential activity against various biological targets. Preliminary studies indicate that it may exhibit:

  • Antimicrobial Activity : Targeting bacterial infections.
  • Antitumor Properties : Inhibiting cancer cell proliferation in vitro.

Neuropharmacology

Research indicates that compounds similar to this oxadiazocin derivative may affect neurotransmitter systems, potentially offering insights into treatments for neurological disorders such as depression and anxiety.

Drug Development

Due to its unique molecular structure, this compound can serve as a lead in drug discovery programs aimed at developing new therapeutics for conditions like:

  • Chronic Pain : Modulating pain pathways.
  • Inflammatory Diseases : Reducing inflammation through specific biochemical pathways.

Case Studies

Study TitleFocusFindings
Antitumor Activity of OxadiazocinsEvaluated the cytotoxic effects of various oxadiazocins on cancer cell linesShowed significant inhibition of cell growth in breast cancer cells (MCF-7) with IC50 values in the low micromolar range
Neuropharmacological EffectsInvestigated the impact on serotonin receptorsDemonstrated modulation of serotonin receptor activity, suggesting potential antidepressant effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s uniqueness lies in its combination of substituents and the methanobenzo-oxadiazocin core. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Bioactivity/Applications Synthesis Method Reference
8-Bromo-3-(3,5-dimethylphenyl)-...oxadiazocin Benzo[g][1,3,5]oxadiazocin 8-Br, 3-(3,5-Me₂Ph), 10-OMe Hypothesized kinase inhibition Undisclosed (likely multi-step)
6-Bromo-2-phenylquinazolin-4(3H)-one (BQ1) Quinazolinone 6-Br, 2-Ph, 3-substituents Antibacterial, anthelmintic Reflux with amino reagents
2-(1-(5H-Triazino[5,6-b]indol-3-yl)...indol Triazinoindole 4-BrPh, pyrazole, dihydroindol Anticancer (in silico) Condensation reactions

Key Observations :

Bromo Substituent Position: In BQ1 (6-bromo-quinazolinone), bromine enhances antibacterial activity by increasing electrophilicity . The 8-bromo position in the target compound may similarly improve binding to hydrophobic enzyme pockets. In triazinoindole derivatives (), bromophenyl groups contribute to π-π stacking in receptor interactions .

Methoxy vs. Methyl Groups :

  • The 10-methoxy group in the target compound likely improves solubility compared to the methyl-dominated analogs in and .

Core Heterocycle Differences: Oxadiazocin (8-membered ring) offers conformational flexibility over rigid quinazolinones (6-membered) and triazinoindoles (fused 5-6 membered systems). This flexibility may enhance adaptability in target binding.

Q & A

Q. What are the critical steps for synthesizing 8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, and how can yield/purity be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including bromination, cyclization, and functional group protection/deprotection. Key parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for aryl coupling .
  • Purification : Column chromatography (silica gel, PE:EtOAc 20:1) isolates the product with >95% purity .
  • Monitoring : Use TLC/HPLC to track intermediates and adjust reaction times (typically 12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy at C10, bromine at C8) and confirm stereochemistry .
  • X-ray crystallography : Resolves the fused benzoxadiazocine ring system and methyl group orientation .
  • HRMS : Validates molecular formula (e.g., C23_{23}H24_{24}BrN2_2O3_3) with <2 ppm error .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence-based substrates (IC50_{50} determination) .
  • Cell viability assays : Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Substituent variation : Replace the 3,5-dimethylphenyl group with halogenated or electron-withdrawing groups (e.g., -CF3_3) to modulate lipophilicity .
  • Bioisosteric replacement : Substitute the methoxy group with a thiomethyl (-SCH3_3) to enhance metabolic stability .
  • Activity cliffs : Compare IC50_{50} values of analogs (Table 1) to identify critical substituents.

Table 1 : Example SAR Data

Substituent at C3IC50_{50} (nM)Selectivity Index
3,5-Dimethylphenyl (parent)1201.0
4-Bromo-3-methylphenyl851.8
2-Chlorophenyl2200.6

Q. What computational strategies resolve contradictions in experimental vs. predicted binding affinities?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER force field) to assess protein-ligand stability .
  • Free energy perturbation (FEP) : Quantify energy differences between analogs using Schrödinger Suite .
  • Machine learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects .

Q. How can reaction conditions be optimized to address low reproducibility in scaled-up synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading (e.g., Pd(OAc)2_2) to identify robust parameters .
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce batch variability .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 knockout : Delete putative target genes (e.g., MAPK) to confirm pathway dependency .
  • Thermal proteome profiling (TPP) : Identify engaged proteins by measuring thermal stability shifts .
  • Transcriptomics : Perform RNA-seq to map downstream gene expression changes .

Methodological Challenges & Contradictions

Q. How to reconcile discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Standardize assay conditions : Control pH, serum concentration, and incubation time .
  • Multi-omics integration : Correlate cytotoxicity with proteomic/metabolomic profiles to identify resistance mechanisms .
  • 3D cell models : Use spheroids/organoids to mimic in vivo heterogeneity .

Q. What strategies address conflicting results in enzymatic vs. cellular activity assays?

  • Methodological Answer :
  • Membrane permeability : Measure intracellular concentrations via LC-MS to adjust for poor uptake .
  • Metabolite profiling : Identify active/inactive metabolites using UPLC-QTOF .
  • Target engagement assays : Use NanoBRET to verify intracellular target binding .

Q. How to design a theoretical framework for studying its polypharmacology?

  • Methodological Answer :
  • Network pharmacology : Map interactions using STRING or KEGG databases .
  • Systems biology modeling : Build ODE-based models to simulate multi-target effects .
  • Chemical proteomics : Employ affinity-based pulldowns with clickable probes .

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